molecular formula C11H12NO5P B1586199 Dimethyl(phthalimidomethyl)phosphonate CAS No. 28447-26-9

Dimethyl(phthalimidomethyl)phosphonate

Cat. No. B1586199
CAS RN: 28447-26-9
M. Wt: 269.19 g/mol
InChI Key: WDBHXTMUHJGHAN-UHFFFAOYSA-N
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Description

Dimethyl(phthalimidomethyl)phosphonate (DMPP) is an organophosphonate compound that is widely used for research in a variety of scientific fields. DMPP has an array of applications, including use in synthetic chemistry, biochemistry, and molecular biology. It is also used in the production of pharmaceuticals and has been studied for its potential therapeutic uses. In

Scientific Research Applications

  • Polymeric Phosphonate Esters Production : Dimethyl phosphonate can be used in polycondensations with diols to produce polymeric phosphonate esters. These polymers are noted for their potential in various applications, although achieving high molecular weights consistently remains a challenge. Techniques like NMR spectroscopy and size exclusion chromatography help in understanding the molecular weights and properties of these polymers (Branham et al., 2000).

  • Flame Retardant Properties : The synthesis of new reactive flame retardants using dimethyl terephthalate derivatives has been explored. These compounds, including phosphonic and boronic esters and acids, exhibit significant potential in reducing heat release due to a condensed phase mechanism, which is critical in flame retardancy (Benin et al., 2012).

  • Non-Flammable Electrolyte Solvent for Lithium Batteries : Dimethyl methyl phosphonate (DMMP) has been tested as a non-flammable solvent for lithium batteries. It demonstrates good solvency for lithium salts and forms a non-flammable, Li+-conducting electrolyte, suggesting potential applications in high-performance and safe lithium batteries (Feng et al., 2008).

  • Polymer Synthesis and Modification : The synthesis of phosphonated poly(ethylene terephthalate) ionomers has been achieved through an efficient route. These ionomers show promising physical properties like enhanced Young's modulus and yield stress compared to pure PET, making them suitable for various polymer applications (Ju et al., 2018).

  • Cellulose Dissolution with Ionic Liquids : Certain alkylimidazolium salts containing dimethyl phosphate are effective in solubilizing cellulose under mild conditions. This could be crucial in the processing and recycling of cellulose-based materials (Fukaya et al., 2008).

  • Adhesive and Anticorrosive Properties in Polymers : Phosphonated copolymers blended with poly(vinylidene fluoride) exhibit adhesive and anticorrosive properties on metal surfaces. This application is significant in enhancing the durability and functionality of coatings and adhesives (Bressy-Brondino et al., 2002).

  • RAFT Polymerization for Phosphorus-based Materials : The RAFT polymerization of dimethyl(methacryloyloxy)methyl phosphonate is a new development, enabling the synthesis of complex polymer architectures with phosphorus-based materials. This method offers control over molecular weight and opens avenues for advanced material science applications (Canniccioni et al., 2013).

properties

IUPAC Name

2-(dimethoxyphosphorylmethyl)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12NO5P/c1-16-18(15,17-2)7-12-10(13)8-5-3-4-6-9(8)11(12)14/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDBHXTMUHJGHAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=O)(CN1C(=O)C2=CC=CC=C2C1=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12NO5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80378714
Record name Dimethyl (Phthalimidomethyl)Phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80378714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl phthalimidomethylphosphonate

CAS RN

28447-26-9
Record name Dimethyl (Phthalimidomethyl)Phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80378714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Reaction of N-bromoethylphthalmide with trimethyl phosphite as described in Example 18 for N-(2-bromoethyl)phthalimide and triethyl phosphite gives dimethyl phthalimidomethylphosphonate.
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Synthesis routes and methods III

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Reaction of N-bromomethylphthalimide with trimethyl phosphite as described in Example 18 for N-(2-bromoethyl)phthalimide and triethyl phosphite gives dimethyl phthalimidomethylphosphonate.
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Synthesis routes and methods IV

Procedure details

A mixture of N-(bromomethyl) phthalimide (i) (10.43 g, 43.46 mmol) and trimethyl phosphite (5.93 g, 47.80 mmol) was heated at reflux in xylene (20 mL) for 6 h. The reaction mixture was then cooled to room temperature and concentrated. Crystallization from CHCl3-hexane gave (ii) (7.60 g, 65%) as a white solid: 1H NMR (300 MHz, CDCl3) δH 3.84 (d, JH,P=10.8 Hz, 6 H), 4.12 (d, J=11.4 Hz, 2 H), 7.76 (m, 2 H), 7.87 (m, 2 H).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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